![molecular formula C14H15N5O2S2 B6505909 N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide CAS No. 1421515-85-6](/img/structure/B6505909.png)

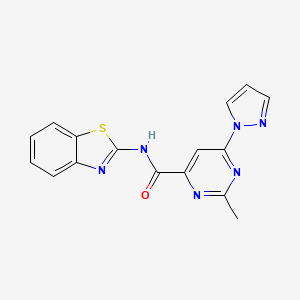

N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide (also known as N-((6-pyrrol-1-yl)pyridazin-3-yl)ethanethioamide, or N-PPDE) is an organic compound belonging to the thiophene-2-sulfonamide family. It is a synthetic molecule with a wide range of applications in scientific research. N-PPDE has been studied for its potential in a number of biomedical and biotechnological applications, including as a novel antifungal agent, as a potential anti-cancer drug, and as a drug target for the treatment of Alzheimer's disease.

Scientific Research Applications

a. Anti-Inflammatory Activity: Thiophene-based compounds exhibit anti-inflammatory effects. Researchers have explored their potential in managing inflammatory conditions, making them promising candidates for drug development .

b. Anti-Psychotic Properties: Certain thiophene derivatives have demonstrated anti-psychotic activity. These compounds could contribute to the treatment of mental health disorders .

c. Anti-Arrhythmic Effects: Thiophenes have been investigated for their ability to regulate heart rhythm. Their anti-arrhythmic properties make them relevant in cardiovascular research .

d. Anti-Anxiety Potential: Researchers have explored thiophenes as potential anxiolytics. These compounds may help manage anxiety-related disorders .

e. Antifungal Activity: Thiophene derivatives have shown efficacy against fungal infections. Their antifungal properties make them valuable in the fight against mycoses .

f. Antioxidant Effects: Thiophenes exhibit antioxidant activity, protecting cells from oxidative stress. This property has implications for various health conditions .

g. Estrogen Receptor Modulation: Some thiophene-based molecules interact with estrogen receptors. Understanding their effects on hormonal pathways is crucial for women’s health research .

h. Anti-Cancer Potential: Thiophenes have been investigated as potential anti-cancer agents. Their mechanisms of action and selectivity against cancer cells are areas of active study .

Material Science Applications

Beyond medicine, thiophenes find applications in material science:

a. Corrosion Inhibition: Thiophene derivatives serve as effective corrosion inhibitors for metals. Their use helps protect materials from degradation in aggressive environments .

b. Organic Semiconductors: Thiophene-mediated molecules play a pivotal role in organic semiconductors. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

It is known that similar compounds in the pyridazine series have shown moderate to strong antihypertensive activity in spontaneously hypertensive rats . This suggests that the compound may target systems involved in blood pressure regulation.

Mode of Action

It’s known that similar compounds have shown a decrease in blood pressure in spontaneously hypertensive rats . This suggests that the compound may interact with its targets to modulate blood pressure.

Biochemical Pathways

Given its potential antihypertensive activity, it may affect pathways related to blood pressure regulation, such as the renin-angiotensin-aldosterone system or the sympathetic nervous system .

Pharmacokinetics

It’s known that similar compounds have shown a slow onset of action after either oral or intravenous administration . This suggests that the compound may have a slow absorption rate, and its distribution, metabolism, and excretion would need further investigation.

Result of Action

Similar compounds have shown a decrease in blood pressure in spontaneously hypertensive rats , suggesting that this compound may have a similar effect.

properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S2/c20-23(21,14-4-3-11-22-14)16-8-7-15-12-5-6-13(18-17-12)19-9-1-2-10-19/h1-6,9-11,16H,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPWVXGVFAURLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505827.png)

![ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B6505850.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6505866.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505869.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505871.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505873.png)

![2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6505897.png)

![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B6505913.png)

![2-chloro-6-fluoro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B6505918.png)

![N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide](/img/structure/B6505932.png)